MC-70

Vue d'ensemble

Description

MC70, également connu sous le nom de MC-70, est un inhibiteur puissant de la glycoprotéine P (P-gp). La P-gp est une protéine transporteuse de la cassette de liaison à l'ATP (ABC) responsable de l'efflux de divers médicaments et xénobiotiques hors des cellules. MC70 a été étudié pour sa capacité à moduler la résistance aux multi-médicaments due à la surexpression de la P-gp .

Applications De Recherche Scientifique

MC70’s applications extend across several scientific fields:

Chemistry: Researchers study MC70 to explore its interactions with P-gp and other ABC transporters.

Biology: MC70 is used in cellular studies to investigate drug efflux mechanisms and multidrug resistance.

Medicine: Its potential role in overcoming drug resistance in cancer therapy is an active area of research.

Industry: Although not directly used in industry, understanding P-gp inhibition by MC70 informs drug development and optimization.

Mécanisme D'action

Target of Action

MC-70 primarily targets P-glycoprotein (P-gp), a well-known membrane transporter expressed in a number of strategic biological barriers . P-gp plays a crucial role in multidrug resistance (MDR), a phenomenon that generates cancer cells unresponsive to chemotherapeutic agents .

Mode of Action

This compound interacts with its target, P-gp, by inhibiting its function. It is a potent P-gp inhibitor with an EC50 value of 0.69 μM . By inhibiting P-gp, this compound can potentially overcome the MDR in cancer cells, making them more susceptible to chemotherapeutic agents .

Biochemical Pathways

The inhibition of P-gp by this compound affects the efflux pump mechanism, a biochemical pathway that cancer cells often exploit to pump out chemotherapeutic drugs, leading to drug resistance . By inhibiting P-gp, this compound disrupts this pathway, potentially enhancing the efficacy of chemotherapeutic drugs .

Pharmacokinetics

It is known that the compound is supplied as a powder , suggesting that it may be administered orally or intravenously. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, but specific details are currently unavailable.

Result of Action

The primary molecular effect of this compound is the inhibition of P-gp, leading to a potential decrease in MDR in cancer cells . This could result in increased sensitivity of these cells to chemotherapeutic agents, enhancing their efficacy . On a cellular level, this could lead to increased cell death in previously drug-resistant cancer cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La voie de synthèse de MC70 implique des transformations chimiques spécifiques. Malheureusement, les procédures de synthèse détaillées ne sont pas facilement disponibles dans la littérature. Il est synthétisé par une série de réactions qui conduisent au composé final.

Méthodes de production industrielle : MC70 est principalement un composé de recherche, et ses méthodes de production à l'échelle industrielle ne sont pas bien documentées. Il est généralement obtenu par synthèse personnalisée dans des laboratoires spécialisés.

Analyse Des Réactions Chimiques

MC70 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions dépendent du contexte et peuvent varier en fonction de la réaction spécifique. Les principaux produits formés à partir de ces réactions ne sont pas explicitement rapportés dans la littérature disponible.

4. Applications de la recherche scientifique

Les applications de MC70 s'étendent à plusieurs domaines scientifiques :

Chimie : Les chercheurs étudient MC70 pour explorer ses interactions avec la P-gp et d'autres transporteurs ABC.

Biologie : MC70 est utilisé dans les études cellulaires pour étudier les mécanismes d'efflux des médicaments et la résistance aux multi-médicaments.

Médecine : Son rôle potentiel dans la survenue de la résistance aux médicaments en thérapie anticancéreuse est un domaine de recherche actif.

Industrie : Bien qu'il ne soit pas directement utilisé dans l'industrie, la compréhension de l'inhibition de la P-gp par MC70 permet de développer et d'optimiser les médicaments.

5. Mécanisme d'action

MC70 inhibe la P-gp, empêchant ainsi l'efflux des médicaments hors des cellules. Les cibles moléculaires exactes et les voies impliquées dans cette inhibition font l'objet d'investigations en cours. Des recherches supplémentaires sont nécessaires pour élucider le mécanisme précis.

Comparaison Avec Des Composés Similaires

Si la particularité de MC70 réside dans son inhibition puissante de la P-gp, il est essentiel de le comparer à des composés apparentés. Malheureusement, les composés similaires spécifiques ne sont pas explicitement mentionnés dans la littérature disponible.

Propriétés

IUPAC Name |

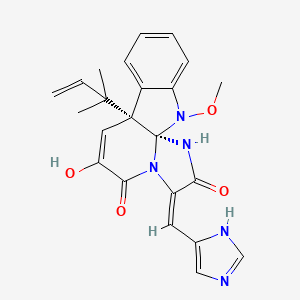

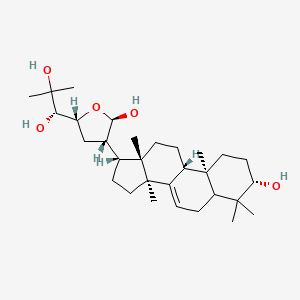

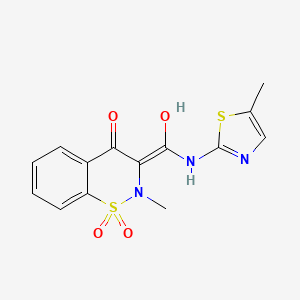

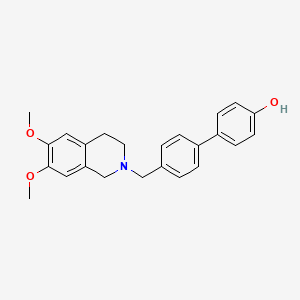

4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19/h3-10,13-14,26H,11-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYXTVKHMLAWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: MC70 acts as both a high-affinity substrate and a positive allosteric modulator of P-gp. [] This means it binds to P-gp, inhibiting the efflux of other substrates, while also potentially enhancing P-gp's transport activity under certain conditions.

ANone: By inhibiting P-gp, MC70 can:

- Reverse multidrug resistance: This allows chemotherapeutic agents that are typically effluxed by P-gp to remain inside cancer cells and exert their cytotoxic effects. [, ]

- Modulate drug distribution: MC70 can potentially impact the distribution of P-gp substrates to various tissues, including the brain, where P-gp plays a significant role in the blood-brain barrier. [, ]

ANone: The molecular formula of MC70 is C24H25NO3, and its molecular weight is 375.46 g/mol.

ANone: While the provided abstracts do not include specific spectroscopic data, techniques like NMR and mass spectrometry are routinely employed for structural characterization of such compounds.

ANone: The provided research papers primarily focus on MC70's biological activity and do not provide information about its material compatibility or stability under various conditions outside a biological context.

ANone: MC70 is not reported to possess catalytic properties. Its primary area of investigation revolves around its biological activity as a P-gp modulator.

ANone: Yes, molecular modeling studies, including molecular dynamics simulations, have been employed to:

- Rationalize MC70's binding mode to P-gp: These studies provide insights into the interactions responsible for MC70's high affinity for the transporter. []

- Investigate the impact of MC70 on P-gp dynamics: Simulations suggest that MC70 binding can influence the conformational changes of P-gp, potentially explaining its modulatory effects. []

ANone: While not explicitly mentioned, QSAR studies are valuable tools in drug discovery and could be applied to MC70 and its derivatives to explore the relationship between their structure and P-gp modulating activity.

ANone: Researchers have explored structural modifications to the MC70 scaffold, particularly around the phenolic group, to understand its SAR:

- Modification of the phenolic group: Replacing the biphenyl moiety with a coumarin fluorophore led to the development of compound 4c, which retained good P-gp activity and showed improved selectivity over other transporters like MRP1. []

- Introduction of furazan rings: Conjugation of furazan rings to MC70 through flexible alkyl chains resulted in highly potent and selective P-gp ligands, with some derivatives displaying sub-nanomolar EC50 values. []

ANone: The provided abstracts do not provide specific details on MC70's stability under various storage conditions or formulation strategies to enhance its stability, solubility, or bioavailability.

ANone: The research papers primarily focus on MC70's in vitro and preliminary in vivo characterization. Information regarding its compliance with SHE regulations and long-term safety profiles would be addressed in later stages of drug development.

ANone: Several lines of evidence highlight MC70's potential:

- In vitro studies: MC70 effectively blocks P-gp-mediated calcein-AM efflux in cell-based assays. []

- Restoration of doxorubicin sensitivity: MC70 can re-sensitize resistant cancer cells to doxorubicin, a chemotherapeutic agent often expelled by P-gp. [, ]

- Preliminary in vivo data: While detailed in vivo data is limited in the provided abstracts, MC18, a related compound, has been proposed as a valuable PET tracer for measuring P-gp expression in vivo, suggesting potential for MC70 in similar applications. []

ANone: While detailed toxicity profiles are not extensively discussed in the abstracts, one study mentions:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.